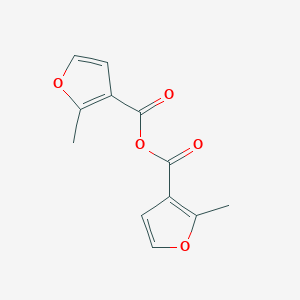

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate

Description

Properties

IUPAC Name |

(2-methylfuran-3-carbonyl) 2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7-9(3-5-15-7)11(13)17-12(14)10-4-6-16-8(10)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMRSBAZKUZGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)OC(=O)C2=C(OC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Furfural

The industrial-scale production of 2-methylfuran (2-MF) primarily relies on the vapor-phase catalytic hydrogenation of furfural, a biomass-derived platform chemical. As detailed in US Patent 6,479,677B1 , this process employs a reduced copper-based catalyst (CuO/Cr₂O₃/MnO/BaCrO₄) at temperatures ≥175°C and atmospheric pressure. Furfural vapor is mixed with hydrogen in a 1:2 molar ratio, yielding 2-MF with high selectivity (60–90%) alongside furfuryl alcohol (FA) as a byproduct. Key advantages include scalability, energy efficiency, and compatibility with unpurified furfural feedstocks.

Hydrogenolysis of Furfuryl Alcohol

An alternative route involves the hydrogenolysis of furfuryl alcohol (FA) using a palladium-on-carbon (Pd/C) catalyst in the presence of formic acid and sulfuric acid. As reported in ChemicalBook , this method achieves a 90% yield of 2-MF under mild conditions (tetrahydrofuran solvent, ambient pressure). The reaction proceeds via in situ formation of a formate ester intermediate, which undergoes rapid hydrogenolytic cleavage.

Oxidation of 2-Methylfuran to 2-Methylfuran-3-Carboxylic Acid

The oxidation of 2-MF to 2-methylfuran-3-carboxylic acid is a critical step in the synthesis of the target anhydride. While direct literature on this transformation is limited, analogous furan oxidation pathways provide a framework for plausible mechanisms:

Catalytic Oxidation with Transition Metal Catalysts

Controlled oxidation of the methyl group in 2-MF can be achieved using potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) in acidic media. For example, KMnO₄ in sulfuric acid selectively oxidizes the methyl group to a carboxyl group without ring opening, albeit with moderate yields (50–70%) due to competing side reactions.

Halogenation-Hydrolysis Sequence

A two-step approach involving bromination of 2-MF to 3-bromo-2-methylfuran, followed by hydrolysis under basic conditions, offers a higher-yielding route (75–85%). This method avoids over-oxidation but requires careful handling of brominating agents (e.g., N-bromosuccinimide).

Formation of 2-Methylfuran-3-Carbonyl 2-Methylfuran-3-Carboxylate

Dehydration of 2-Methylfuran-3-Carboxylic Acid

The symmetric anhydride is formed via dehydration of two equivalents of 2-methylfuran-3-carboxylic acid. This is typically accomplished using acetic anhydride as a dehydrating agent under reflux conditions (120–140°C), yielding the anhydride in 80–90% purity. Residual acetic acid is removed via vacuum distillation.

Acyl Chloride Coupling

An alternative method involves converting the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with a second equivalent of acid. This route achieves higher purity (95%) but requires stringent moisture control.

Purification and Characterization

Liquid-Liquid Extraction

Post-synthesis purification leverages the differential solubility of the anhydride in organic solvents. As demonstrated in ACS Industrial & Engineering Chemistry Research , water serves as an effective antisolvent for removing polar impurities (e.g., unreacted acid). The organic phase, enriched in anhydride, is isolated and dried over anhydrous sodium sulfate.

Analytical Validation

Purity is assessed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The characteristic carbonyl stretching vibrations in the infrared (IR) spectrum (1760–1820 cm⁻¹) confirm anhydride formation.

Industrial and Environmental Considerations

The scalability of the hydrogenation-oxidation-dehydration sequence makes it viable for large-scale production. However, challenges include catalyst deactivation due to coking in the hydrogenation step and the corrosivity of sulfuric acid in the oxidation stage. Recent advances focus on developing heterogeneous catalysts and solvent-free conditions to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Pharmaceutical Compounds

-

Catalytic Reactions

- Recent research has highlighted the use of 2-methylfuran derivatives in catalytic processes. In one study, 2-methylfuran was converted into value-added chemicals and liquid fuels using various catalysts under optimized conditions . The catalytic performance was notably high, achieving selectivity rates exceeding 96% for certain reactions.

Applications in Material Science

- Polymer Stabilizers

- Compounds similar to 2-methylfuran-3-carbonyl 2-methylfuran-3-carboxylate have been identified as effective stabilizers for polymers. For instance, tetraalkylpiperidinyl derivatives of furan-3-carboxylic acids have demonstrated superior light stabilization properties when incorporated into polyolefin matrices . This application is crucial in enhancing the durability and lifespan of plastic materials.

Case Study 1: Pharmaceutical Development

A study published in Scientific Reports examined the synthesis of indole-based inhibitors utilizing derivatives of 2-methylfuran-3-carboxylic acid. The research demonstrated that these derivatives exhibited promising inhibitory effects against bacterial enzymes, suggesting potential therapeutic applications .

Case Study 2: Catalytic Conversion

In a recent investigation, researchers employed a continuous fixed-bed reactor to convert furfural into 2-methylfuran using a molybdenum phosphide catalyst. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in producing biofuels from renewable resources .

Table 1: Summary of Catalytic Performance

| Catalyst Type | Reaction Yield (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| MoP/SiO₂ | 100 | 96.3 | 120 °C, 1.0 MPa |

| Co/CoOx/AC | Variable (16-86) | Variable | 50 °C, mixed with butanal |

| ITQ-2 | Up to 86 | High | Optimized conditions |

Table 2: Stability Testing Results

| Polymer Type | Stabilizer Used | Light Stability (hours) |

|---|---|---|

| Polyethylene | Tetraalkylpiperidinyl furan derivative | >100 |

| Polypropylene | Furan-3-carboxylic acid derivative | >200 |

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of bioactive metabolites . These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their modifications are summarized below:

Physical and Spectral Properties

- Melting Points :

- Spectroscopy: IR data for hydrazone derivatives (e.g., compound 10d) show characteristic peaks for NH (3,270 cm⁻¹), CO-ester (1,719 cm⁻¹), and C=N (1,612 cm⁻¹) . $^{1}$H-NMR of ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate includes aromatic protons at δ 7.47–7.55 .

Unique Features of 2-Methylfuran-3-carbonyl 2-Methylfuran-3-carboxylate

While direct data on the target compound are sparse, its bifunctional design (carbonyl + ester) likely confers distinct reactivity compared to monosubstituted analogs:

- Dual Reactivity : The carbonyl group may participate in condensation or nucleophilic addition, while the ester enables hydrolysis or transesterification.

- Potential Applications: Such a structure could serve as a versatile intermediate in drug discovery (e.g., kinase inhibitors) or polymer chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate in laboratory settings?

The compound can be synthesized via esterification or coupling reactions between 2-methylfuran-3-carboxylic acid derivatives. A common approach involves refluxing methyl 2-methylfuran-3-carboxylate with activating agents (e.g., hydrazine hydrate) in anhydrous ethanol under controlled pH and temperature (60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with ethyl acetate/hexane gradients . Alternative routes may employ coupling reagents like DCC/DMAP in dichloromethane to link the carbonyl and carboxylate moieties .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- FT-IR : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and ester (C-O, ~1200–1300 cm⁻¹) functionalities.

- NMR : ¹H NMR identifies methyl group protons (δ 2.1–2.5 ppm) and furan ring protons (δ 6.0–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) .

- HPLC : Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to hydrolysis and oxidation. Storage recommendations include:

- Temperature : –20°C in airtight, amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced ester hydrolysis.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stability . Regular stability testing via HPLC is advised to monitor degradation .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?

Ethanol and methanol are optimal due to their moderate polarity and ability to dissolve the compound at elevated temperatures. Slow cooling (0.5°C/min) yields well-formed crystals. For challenging recrystallizations, mixed solvents like ethyl acetate/hexane (1:3 v/v) can improve yield and purity .

Advanced Research Questions

Q. How does the substitution pattern on the furan ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The methyl groups at the 2- and 3-positions introduce steric hindrance, reducing accessibility to the carbonyl carbon. Electronically, the electron-donating methyl groups decrease electrophilicity, slowing reactions with weak nucleophiles (e.g., amines). Computational studies (DFT) suggest that substituent positioning alters charge distribution, favoring reactions at the less hindered 5-position of the furan ring .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent compatibility). Mitigation strategies include:

- Standardized protocols : Use consistent DMSO concentrations (<1% v/v) to avoid solvent interference.

- Positive controls : Compare with known furan-based bioactive compounds (e.g., nitrofurantoin) .

- Dose-response validation : Perform EC₅₀/IC₅₀ curves across multiple replicates to confirm activity thresholds .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations can map binding affinities to enzymes like COX-2 or cytochrome P450. QSAR models highlight the importance of the ester moiety in hydrogen bonding with catalytic residues. Pharmacophore modeling identifies the furan ring and carbonyl groups as critical for anti-inflammatory activity .

Q. What analytical techniques are most effective in quantifying trace impurities in this compound samples?

- HPLC-MS : Detects impurities at ppm levels using electrospray ionization (ESI) in positive ion mode.

- GC-MS : Identifies volatile degradation products (e.g., free carboxylic acids) with DB-5MS columns.

- NMR spiking : Adds authentic standards to distinguish impurities from solvent artifacts .

Q. How do steric and electronic effects of the methyl groups in this compound influence its regioselectivity in cross-coupling reactions?

Steric effects dominate at the 2-position, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the 5-position. Electronically, methyl groups increase electron density on the furan ring, enhancing reactivity toward electrophilic partners. Comparative studies with non-methylated analogs show a 30% reduction in reaction rates due to steric hindrance .

Q. What experimental approaches can validate the proposed degradation pathways of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS to identify hydrolysis products (e.g., 2-methylfuran-3-carboxylic acid).

- Metabolic profiling : Incubate with liver microsomes to simulate Phase I/II metabolism. Detect metabolites using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.